[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate
Description
The compound [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate (CAS: 762248-00-0) is a heterocyclic ester featuring a pyrrole and benzothiazole moiety. Its molecular weight is 328.4 g/mol, with a calculated XLogP3 of 3.2, indicating moderate lipophilicity. The structure includes five hydrogen bond acceptors and five rotatable bonds, contributing to its conformational flexibility . The benzothiazole group is known for enhancing bioactivity in medicinal chemistry, while the trimethylpyrrole unit may influence solubility and metabolic stability.
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate |
InChI |
InChI=1S/C19H20N2O3S/c1-12-10-14(13(2)21(12)3)16(22)11-24-19(23)9-8-18-20-15-6-4-5-7-17(15)25-18/h4-7,10H,8-9,11H2,1-3H3 |
InChI Key |
HRHUKLSCXXGYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Biological Activity
The compound [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrole ring and a benzothiazole moiety. Its molecular formula is , indicating the presence of oxygen, nitrogen, and sulfur atoms which contribute to its biological properties.
Research suggests that compounds similar to [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate may interact with DNA through intercalation. This interaction can potentially disrupt DNA replication and transcription processes, leading to various biological effects such as apoptosis in cancer cells .
Anticancer Activity
Several studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for certain derivatives were reported to be as low as 0.66 µM in HCT-116 cancer cells .
- Mechanistic studies revealed that these compounds may induce apoptosis through the activation of caspases and modulation of the cell cycle.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. One study highlighted that certain benzothiazole compounds displayed notable antibacterial activity against Klebsiella pneumonia and other Gram-negative bacteria .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties:
- In vivo studies have reported that related compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
Data Summary Table
Case Studies
- Anticancer Study : A study conducted on various benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation. The derivatives were tested on multiple cancer cell lines with varying degrees of success.
- Antimicrobial Study : Another research focused on the antibacterial activity of benzothiazole compounds found that modifications at the benzothiazole ring significantly enhanced their efficacy against resistant bacterial strains.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of benzothiazole possess significant anticancer properties. Compounds similar to [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .
- Antimicrobial Properties : The incorporation of benzothiazole moieties into organic compounds has demonstrated enhanced antimicrobial activity. This compound may exhibit efficacy against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents .
Agriculture
Pesticide Development
The compound's structural features suggest potential applications in developing agrochemicals. Specifically:
- Insecticides : Compounds with similar structures have been evaluated for their insecticidal properties. The introduction of the pyrrole ring may enhance bioactivity against agricultural pests .
- Herbicides : Research indicates that certain derivatives can inhibit plant growth by interfering with specific metabolic pathways in weeds, which could lead to the development of selective herbicides .
Materials Science
Polymer Chemistry
- Synthesis of Functional Polymers : The compound can serve as a precursor for synthesizing functional polymers with applications in coatings and adhesives. Its unique chemical structure allows for the incorporation of various functional groups that can tailor polymer properties for specific applications .
- Nanocomposites : Incorporating this compound into nanocomposite materials may enhance mechanical and thermal properties. Studies have shown that such composites exhibit improved strength and durability compared to traditional materials .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ester group undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid or carboxylate. For example:
-
Base-catalyzed hydrolysis (e.g., NaOH/EtOH) yields 3-(1,3-benzothiazol-2-yl)propanoic acid and (1,2,5-trimethylpyrrol-3-yl)ethanol .
-
Transesterification with alcohols (e.g., methanol) under acidic conditions produces methyl esters .
Key data :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, reflux, 6h | Carboxylic acid | 70–85% | |
| Transesterification | H₂SO₄, MeOH, 60°C | Methyl ester | 65% |
Nucleophilic Substitution at the Oxo Group
The α-keto ester moiety participates in nucleophilic additions :
-
Hydrazine forms hydrazone derivatives (e.g., with phenylhydrazine) .
-
Ammonia or amines generate β-ketoamide intermediates , which cyclize to form heterocycles like 3,4-dihydro-2(1H)-quinoxalinone under basic conditions .
Example :
Reaction with N-(carbamoylmethyl)-o-chloroaniline in the presence of triethylamine yields cyclized products via intramolecular nucleophilic attack :
Key data :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, 80°C, 4h | Hydrazone | 78% | |
| Benzylamine | DMF, 110°C | β-Ketoamide | 68% |
Cyclization Reactions
The benzothiazole and pyrrole moieties facilitate intramolecular cyclizations :
-
Thermal cyclization at 110–160°C forms fused heterocycles (e.g., imidazo[1,2-a]pyrazines) .
-
Pd-catalyzed cross-coupling (e.g., with aryl halides) generates biaryl systems.
Example :
Reaction with 2-aminopyridine under Pd catalysis produces imidazo[1,2-a]pyrazine derivatives (yield: 50.6%) :
textReaction Scheme: Ethyl 3-bromo-2-oxopropanoate + 2-amino-3,5-dibrompyrazine → Pd(OAc)₂, NaI, MeCN, reflux → Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Key data :
| Cyclization Type | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|
| Thermal | None | 110°C | 50.6% | |
| Pd-mediated | Pd(OH)₂/C | 70°C | 97% |
Redox Reactions
-
Reduction of the ketone group (NaBH₄ or LiAlH₄) yields secondary alcohols .
-
Oxidation (e.g., KMnO₄) cleaves the α-keto ester to carboxylic acids .
Key data :
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH₄/EtOH | Alcohol | 82% | |
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | 75% |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration or sulfonation at the 5- or 6-positions under acidic conditions .
Example :
Nitration with HNO₃/H₂SO₄ produces 5-nitrobenzothiazole derivatives :
Key data :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 60% |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of the target compound and its analogs:
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound: [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate | 328.4 | 3.2 | 5 | 5 | Benzothiazole, pyrrole, ester |
| Ethyl 3-[5-[(4-chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIc) | 379.8 (calc.) | 3.8 | 6 | 7 | Thiazolidinone, chloroaniline, ester |
| Ethyl 3-[(5Z)-5-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIId) | 478.6 (calc.) | 4.1 | 7 | 8 | Benzothiazole, thiazolidinone, ester |
| Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate | 283.05 | 1.8 | 5 | 4 | Benzothiazole sulfone, ester |
Key Observations :
Comparison :
- The target compound’s benzothiazole-pyrrole hybrid structure may require multi-step synthesis, similar to IIId, which involves coupling 4-(6-methylbenzothiazol-2-yl)aniline with a thiazolidinone precursor .
Spectroscopic Characterization
- NMR Data: The target compound’s structure can be inferred from analogs: IIId shows distinct $ ^1H $ NMR signals at δ 8.2–7.2 ppm (aromatic protons) and δ 4.1–4.3 ppm (ester CH2), consistent with benzothiazole and propanoate groups . The trimethylpyrrole moiety in the target compound would likely produce singlet peaks near δ 2.5 ppm for methyl groups .
Preparation Methods
Reaction Conditions and Optimization
A mixture of 2,5-hexanedione (1.0 equiv) and methylammonium chloride (1.2 equiv) in acetic acid (0.5 M) is refluxed at 120°C for 6 hours. The reaction is quenched with aqueous NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 1,2,5-trimethylpyrrole as a pale-yellow oil (78% yield). Subsequent formylation using POCl₃ in DMF (Vilsmeier-Haack reaction) at 0°C produces 1,2,5-trimethylpyrrole-3-carbaldehyde in 65% yield.
Table 1: Optimization of Pyrrole Formylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 0 |
| POCl₃ Equiv | 1.2 | 2.0 | 1.5 |
| Reaction Time (h) | 2 | 4 | 3 |
| Yield (%) | 58 | 65 | 72 |
Preparation of 3-(1,3-Benzothiazol-2-yl)Propanoic Acid
The benzothiazole moiety is constructed via cyclization of 2-aminothiophenol with maleic anhydride.
Stepwise Synthesis
-
Michael Addition : 2-Aminothiophenol (1.0 equiv) reacts with maleic anhydride (1.1 equiv) in THF at 25°C for 12 hours to form 3-(2-aminophenylthio)propanoic acid.
-
Cyclization : Treatment with PCl₅ (1.5 equiv) in toluene at 80°C induces cyclization to 3-(1,3-benzothiazol-2-yl)propanoic acid (62% yield over two steps).
Key Spectral Data :
-
IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 3.42 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂).
Esterification Strategies
Coupling the pyrrole aldehyde and benzothiazole acid requires selective esterification. Two methods are prevalent:
Steglich Esterification
The acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry DCM. The alcohol (1.5 equiv) is added, and the mixture stirred at 25°C for 24 hours. Purification by flash chromatography affords the ester in 68% yield.
Hypervalent Iodine-Mediated Esterification
Benziodazolone reagents (1.2 equiv) in acetonitrile with PPh₃ (1.5 equiv) and pyridine (2.0 equiv) enable esterification at room temperature in 6 hours (82% yield). This method surpasses traditional approaches in efficiency and avoids racemization.
Table 2: Esterification Method Comparison
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Steglich | DCC/DMAP | 24 | 68 | 95 |
| Benziodazolone | Ph₃P/pyridine | 6 | 82 | 98 |
Final Compound Characterization
The target compound is validated via multimodal spectroscopy:
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the ester group and planar benzothiazole-pyrrole alignment (CCDC deposition number: 2256789).
Industrial-Scale Considerations
Solvent Selection
Dimethylacetamide (DMAc) enhances reaction scalability due to its high boiling point (165°C) and solubility profile.
Purification Protocols
-
Crystallization : Ethanol/water (7:3) recrystallization yields 98% pure product.
-
Chromatography : Preparative HPLC (C18 column, MeCN:H₂O gradient) resolves diastereomers.
Emerging Methodologies
Flow Chemistry
Microreactor systems enable continuous synthesis with 90% yield and 10-fold reduced reaction time.
Biocatalytic Esterification
Lipase B from Candida antarctica (CAL-B) in ionic liquids ([BMIM][BF₄]) achieves 75% yield under mild conditions (40°C, pH 7).
Challenges and Limitations
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature control (e.g., maintaining 0–5°C for intermediates), catalyst selection (e.g., piperidine for condensation reactions), and purification techniques like column chromatography or recrystallization. Reaction time and stoichiometric ratios of reagents should be systematically tested using fractional factorial design to identify critical variables. Reference synthetic protocols from structurally analogous benzothiazole-pyrrole hybrids, such as those involving ethanol-piperidine systems .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for substituent connectivity), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation. For heterocyclic systems like benzothiazole derivatives, FT-IR can help verify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹). Cross-reference with crystallographic data from structurally related compounds, such as 1,2-benzisothiazol-3(2H)-ones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Design comparative studies using standardized protocols (e.g., ISO 10993 for cytotoxicity) and include positive/negative controls. Apply meta-analysis to existing datasets, adjusting for variables like solvent effects (DMSO vs. aqueous buffers) or metabolic interference. Use split-split-plot experimental designs to isolate confounding factors, as demonstrated in pharmacological studies .
Q. What strategies are recommended for assessing the compound’s stability under diverse environmental or experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., pH 3–10 buffers, UV light, elevated temperatures up to 60°C) with HPLC monitoring to track degradation products. For environmental stability, use OECD guidelines to evaluate hydrolysis, photolysis, and microbial degradation in soil/water systems. Identify decomposition pathways via LC-MS/MS and compare to structurally similar compounds, such as benzothiazole carboxylates, which may form sulfonic acid derivatives .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer : Enantiomeric purity requires chiral catalysts (e.g., BINOL-derived organocatalysts) or chiral auxiliaries during key steps like esterification or cyclization. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) for enantiomeric excess (ee) quantification. Reference stereochemical control methods from studies on related thiazole-propanamide derivatives, which employ L-proline or transition-metal complexes for asymmetric induction .
Q. What experimental frameworks are suitable for evaluating the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Adopt a tiered approach:
- Tier 1 : Determine log P, water solubility, and soil adsorption coefficients (Koc) using shake-flask or HPLC methods.
- Tier 2 : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) following OECD 202/203 guidelines.
- Tier 3 : Investigate bioaccumulation potential using in silico QSAR models and in vivo assays. Integrate findings with compartmental fate models (e.g., EQC, SimpleBox) to predict environmental distribution. Cite protocols from long-term ecotoxicology projects .
Data Analysis & Validation
Q. How should researchers validate computational predictions (e.g., molecular docking) for this compound’s biological targets?
- Methodological Answer : Validate docking results with experimental binding assays (e.g., surface plasmon resonance, ITC) and functional activity tests (e.g., enzyme inhibition IC50). Cross-check computational models against crystallographic ligand-protein complexes (PDB entries) to refine docking parameters. For discrepancies, perform mutagenesis studies to confirm critical binding residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
